molecular formula C12H8ClFN2O2 B1410983 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate CAS No. 1993323-78-6

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Cat. No. B1410983
CAS RN: 1993323-78-6
M. Wt: 266.65 g/mol
InChI Key: WYRQJYICMJJFKN-UHFFFAOYSA-N
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Description

“4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate” is a chemical compound with the molecular formula C12H8ClFN2O2 . It falls under the category of amines . The molecular weight of this compound is 266.662 .


Molecular Structure Analysis

The molecular structure of “4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate” is denoted by the formula C12H8ClFN2O2 . Unfortunately, specific details about the molecular structure analysis are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate” include a molecular weight of 266.662 . Unfortunately, specific details about other physical and chemical properties are not available in the search results.

properties

IUPAC Name

(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRQJYICMJJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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